6-Chloro-2-fluoropurine
Description
Significance of the Purine (B94841) Nucleus in Pharmaceutical Research
The purine ring system, a heterocyclic structure composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of life itself. rsc.orgresearchgate.net While purine is not found in its free form in nature, its derivatives, such as adenine (B156593) and guanine, are fundamental building blocks of nucleic acids (DNA and RNA), the very blueprints of genetic information. rsc.orgmdpi.com Beyond their role in heredity, purines are integral to a vast array of biological processes. They function as energy carriers like adenosine (B11128) triphosphate (ATP), participate as coenzymes in metabolic redox reactions, and act as crucial second messengers in signal transduction pathways (e.g., cAMP). rsc.orgmdpi.comfrontiersin.org Furthermore, purines and their nucleosides can function as neurotransmitters by interacting with specific purinergic receptors. rsc.orgfrontiersin.org
Given their ubiquitous and critical roles, it is not surprising that the purine scaffold has garnered immense attention in pharmaceutical research. rsc.org By modifying the purine core, medicinal chemists can design analogues that interact with, inhibit, or mimic the natural purine-dependent pathways. This strategy has led to the development of a wide range of therapeutics. mdpi.comnih.gov Purine analogues have found utility as antiviral, antibiotic, and anticancer agents, often by interfering with nucleic acid synthesis or the function of enzymes involved in purine metabolism. mdpi.comcymitquimica.com Their ability to act as agonists or antagonists at purinergic receptors also forms the basis for drugs that can modulate physiological processes, such as cardiac blood flow. mdpi.comnih.gov The structural versatility of the purine nucleus makes it a privileged scaffold for creating diverse and biologically active molecules. rsc.orgresearchgate.net
Overview of Halogenation Strategies in Purine Chemistry
Various methods have been developed for the regioselective halogenation of the purine scaffold. ingentaconnect.com
Direct Halogenation : This approach involves treating a purine derivative with halogenating agents like elemental bromine or chlorine, often under controlled conditions to direct the substitution to specific positions (C2, C6, or C8). vulcanchem.com
Nucleophilic Aromatic Substitution (SNAr) : Halogenated purines themselves are versatile intermediates. The halogen atoms, particularly at the C2 and C6 positions, can be displaced by a variety of nucleophiles. For instance, the conversion of 6-chloropurine (B14466) to 6-fluoropurine (B74353) can be achieved using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Sandmeyer-type Reactions : Diazotization of aminopurines followed by treatment with halide sources can be used to introduce halogens.
Palladium-Catalyzed Reactions : Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to introduce halogens. For example, N-halosuccinimides (NCS, NBS) can be used as halogen sources in directed C-H activation reactions. researchgate.net
The choice of halogen and its position on the purine ring are critical. For instance, a fluorine atom can enhance metabolic stability, while the larger bromine and iodine atoms are often used to facilitate X-ray crystallography studies or to serve as handles for further synthetic modifications via cross-coupling reactions. nih.gov The reactivity of halopurines in substitution reactions is also influenced by the nature of the halogen, with the C-Cl bond being generally less reactive than the C-Br bond in nucleophilic substitutions. vulcanchem.com
Role of 6-Chloro-2-fluoropurine as a Key Synthetic Intermediate
Among the vast family of halogenated purines, this compound stands out as a particularly valuable and versatile building block in organic synthesis and medicinal chemistry. caymanchem.com This di-halogenated purine possesses two distinct reactive sites, the chlorine atom at the C6 position and the fluorine atom at the C2 position, which can be selectively targeted for nucleophilic substitution. cymitquimica.comresearchgate.net This differential reactivity allows for the sequential introduction of different functional groups, providing a powerful strategy for constructing complex and diverse purine derivatives. acs.orgnih.gov
The primary utility of this compound lies in its role as a precursor to a wide range of biologically active compounds. cymitquimica.comguidechem.com It is a key intermediate in the synthesis of 2-fluoroadenine, which in turn is a crucial component for producing important antiviral and anticancer nucleoside drugs like fludarabine (B1672870) and its phosphate (B84403) derivative. guidechem.com The synthesis of these potent therapeutics highlights the strategic importance of this compound.
Furthermore, its unique reactivity profile has been exploited in the development of various classes of inhibitors and receptor ligands. caymanchem.comacs.org
Kinase Inhibitors : It has been used in the synthesis of purine derivatives that inhibit cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. caymanchem.comresearchgate.net
Antiviral Agents : Beyond fludarabine, it serves as a starting material for purine nucleosides with activity against HIV-1 and the hepatitis B virus (HBV). caymanchem.com
Receptor Antagonists : Researchers have used this compound as a scaffold to synthesize selective antagonists for adenosine receptors, such as the A3 subtype, by performing sequential substitutions at the C6 and C2 positions. acs.orgnih.gov
The presence of the two different halogens influences its reactivity; substitution at the C6 position generally occurs faster than at the C2 position. researchgate.net This allows for a controlled, stepwise synthesis where a nucleophile is first introduced at C6, followed by a different nucleophile at C2, enabling the creation of libraries of 2,6-disubstituted purine analogues for drug discovery programs. acs.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1651-29-2 caymanchem.com |
| Molecular Formula | C₅H₂ClFN₄ caymanchem.com |
| Molecular Weight | 172.5 g/mol caymanchem.com |
| Appearance | White to off-white solid cymitquimica.com |
| IUPAC Name | 6-chloro-2-fluoro-9H-purine drugbank.com |
| InChI Key | UNRIYCIDCQDGQE-UHFFFAOYSA-N drugbank.com |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and Ethanol cymitquimica.comcaymanchem.com |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-fluoroadenine |
| This compound |
| 6-chloropurine |
| Adenine |
| Adenosine triphosphate (ATP) |
| Cl-IB-MECA |
| Fludarabine |
| Fludarabine phosphate |
| Guanine |
| N-bromosuccinimide (NBS) |
| N-chlorosuccinimide (NCS) |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-chloro-2-fluoro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIYCIDCQDGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415330 | |
| Record name | 6-CHLORO-2-FLUOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651-29-2 | |
| Record name | 6-Chloro-2-fluoropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-2-fluoropurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03520 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1651-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-CHLORO-2-FLUOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-fluoropurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-FLUOROPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 6 Chloro 2 Fluoropurine and Its Derivatives
Established Synthetic Pathways to 6-Chloro-2-fluoropurine
The synthesis of this compound can be achieved through several established chemical routes, primarily involving transformations of pre-existing purine (B94841) structures. These methods include diazotization of aminopurines and halogen exchange reactions.
Diazotization Approaches from Aminopurines
Diazotization of an amino group, followed by a displacement reaction, is a common strategy to introduce a fluorine atom onto the purine ring. This approach typically starts from an appropriately substituted aminopurine. For instance, 2-amino-6-chloropurine (B14584) can serve as a precursor. acs.orgnih.gov The process involves treating the aminopurine with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrofluoric acid (often in the form of an HF-pyridine complex) or tetrafluoroboric acid (HBF₄), to form a diazonium salt intermediate. acs.orgnih.govtandfonline.com This intermediate is then decomposed, often by heating, to yield the desired 2-fluoropurine derivative. researchgate.net
A specific example involves the diazotization of 2-amino-6-chloropurine using sodium nitrite and aqueous hydrofluoroboric acid. acs.org The reaction is typically carried out at low temperatures, around 0 °C, and upon warming to room temperature, the diazonium salt decomposes to afford this compound. acs.org Similarly, the use of tert-butyl nitrite in combination with HF-pyridine has been reported for the fluorination of 2,6-diaminopurine (B158960) nucleosides, which could be adapted for the synthesis of this compound. nih.gov
Halogen Exchange Reactions for Purine Scaffold Modification
Halogen exchange, or "Halex," reactions provide another route to this compound. This method involves the replacement of a halogen atom, typically chlorine or bromine, with fluorine. While direct fluorination of 2,6-dichloropurine (B15474) might seem plausible, it often requires harsh conditions and can lead to a mixture of products. harvard.edu
A more controlled approach involves enhancing the leaving group ability of the substituent at the 2-position. For instance, 6-chloropurine (B14466) can be converted to an intermediate with a better leaving group, which is then displaced by a fluoride (B91410) ion. researchgate.net The use of reagents like diethylaminosulfur trifluoride (DAST) has been shown to be effective in converting a chloro substituent to a fluoro substituent in purine nucleoside derivatives. openaccesspub.org Specifically, treating a protected 2,6-dichloropurine 2'-deoxy-β-D-riboside with DAST can yield the corresponding 2-chloro-6-fluoropurine nucleoside. openaccesspub.org While this example is on a nucleoside, the principle can be applied to the purine base itself.
Another strategy involves the use of potassium fluoride (KF) in a suitable solvent to displace a chlorine atom. google.com The efficiency of this reaction can be enhanced by the presence of phase-transfer catalysts or by using anhydrous conditions. koreascience.kr
Functionalization Strategies Utilizing this compound
The differential reactivity of the chlorine atom at the C-6 position and the fluorine atom at the C-2 position of this compound makes it a valuable intermediate for regioselective modifications.
Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-6 and C-2
The purine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The C-6 position of the purine ring is generally more electrophilic and thus more reactive towards nucleophiles than the C-2 position. gu.seresearchgate.net This inherent reactivity difference allows for regioselective substitution reactions on this compound.
Nucleophiles such as amines, alcohols, and thiols will preferentially attack the C-6 position, displacing the chloride ion. wur.nl For example, reaction with an amine will first yield a 6-amino-2-fluoropurine derivative. gu.se If desired, a subsequent, often more forceful, reaction with another nucleophile can then displace the fluorine atom at the C-2 position. gu.se This stepwise approach allows for the synthesis of diversely substituted purines.
The choice of nucleophile and reaction conditions can be tuned to control the outcome. For instance, using a large excess of an alcohol with a strong base like sodium hydride can lead to disubstitution at both C-6 and C-2 positions. However, by carefully controlling the stoichiometry and reaction temperature, monosubstitution at the C-6 position can be achieved.
Table 1: Examples of Regioselective SNAr Reactions on this compound
| Nucleophile | Position of Substitution | Product Type | Reference |
| Amines | C-6 (preferential) | 6-Amino-2-fluoropurines | gu.se |
| Alcohols/Alkoxides | C-6 (preferential) | 6-Alkoxy-2-fluoropurines | |
| Hydroxylamine | C-6 (at 5°C) | 2-Fluoro-N-hydroxyadenine | wur.nl |
| Hydroxylamine | C-2 and C-6 (at reflux) | 2,6-Di(hydroxyamino)purine | wur.nl |
Glycosylation Reactions for Nucleoside Analog Preparation
This compound is a crucial starting material for the synthesis of modified purine nucleosides, which are compounds where a sugar moiety is attached to the purine base. chemicalbook.comglpbio.com Glycosylation typically involves the reaction of the purine base with a protected sugar derivative, such as a glycosyl halide or acetate (B1210297).
The reaction of the potassium salt of this compound with a protected bromo sugar, for example, can yield a mixture of N⁹-β and N⁹-α glycosylated products, from which the desired β-anomer can be isolated. nih.gov Enzymatic transglycosylation offers an alternative and often more stereoselective method for nucleoside synthesis. researchgate.netmdpi.commdpi.com In this approach, nucleoside phosphorylases catalyze the transfer of a sugar moiety from a donor nucleoside (like uridine (B1682114) or thymidine) to the purine base. researchgate.netmdpi.commdpi.com This method has been successfully used to produce this compound riboside and deoxyriboside. mdpi.com
Table 2: Glycosylation Methods for this compound
| Glycosylation Method | Sugar Source | Key Reagents/Catalysts | Product | Reference |
| Anion Glycosylation | Protected bromo sugar | Potassium t-butoxide | Protected this compound nucleoside | nih.gov |
| Enzymatic Transglycosylation | Uridine or Thymidine (B127349) | Pyrimidine (B1678525) nucleoside phosphorylase, Purine nucleoside phosphorylase | This compound riboside/deoxyriboside | mdpi.commdpi.com |
Amination and Alkylation Strategies
Amination and alkylation reactions further expand the synthetic utility of this compound and its derivatives.
Amination: As discussed under SNAr reactions, amination at the C-6 position is a common transformation. gu.seguidechem.com For example, treating this compound with a solution of ammonia (B1221849) in methanol (B129727) leads to the formation of 2-fluoroadenine. guidechem.com Various primary and secondary amines can be used to introduce different substituents at the C-6 position, and subsequently at the C-2 position if desired. gu.senih.gov Palladium-catalyzed amination reactions have also been developed for coupling aryl amines to chloropurine nucleosides. researchgate.net
Alkylation: Alkylation can occur at the nitrogen atoms of the purine ring system. The reaction of this compound with an alkyl halide in the presence of a base like potassium carbonate typically results in alkylation at the N-9 position. nih.govmdpi.com Alkylation can also be achieved under Mitsunobu conditions, for instance, reacting this compound with an alcohol in the presence of triphenylphosphine (B44618) and an azodicarboxylate.
These functionalization strategies highlight the versatility of this compound as a scaffold for generating a diverse library of purine derivatives with potential biological activities. caymanchem.com
Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki and Stille)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for creating carbon-carbon bonds at the halogenated positions of the purine scaffold. These methods are instrumental in synthesizing a variety of 6-substituted purine derivatives from precursors like this compound.
The reactivity of halopurines in these reactions is position-dependent. For instance, in 2,6-dihalopurines, the C6 position is generally more susceptible to nucleophilic attack and coupling reactions than the C2 position. Studies have shown that 9-benzyl-2,6-dichloropurine reacts selectively at the 6-position in Suzuki-Miyaura couplings with phenylboronic acid. researchgate.net Conversely, for substrates like 9-benzyl-6-chloro-2-iodopurine, the coupling occurs preferentially at the C2 position, highlighting the reactivity order of I > Br > Cl. researchgate.net
In the context of nucleosides, a unified synthetic strategy for novel 3'-fluorinated purine nucleoside derivatives has been developed utilizing a common 6-chloropurine intermediate. d-nb.infobeilstein-journals.org This intermediate undergoes Stille and Suzuki cross-coupling reactions to introduce a variety of aryl and heterocyclic moieties at the C6 position. d-nb.infobeilstein-journals.org For example, the Stille coupling of a protected 6-chloropurine 3'-deoxy-3'-fluororiboside with 2-(tributylstannyl)furan, catalyzed by bis(triphenylphosphine)palladium(II) chloride in DMF, proceeds efficiently. d-nb.infobeilstein-journals.org However, Suzuki couplings with certain boronic acids, such as 1-naphthylboronic acid and pyridine-boronic acids, were found to be less effective under the tested conditions, yielding no detectable product. beilstein-journals.org The choice of solvent system can be crucial, with aqueous DME being favorable for electron-poor arylboronic acids and toluene (B28343) for electron-rich ones. researchgate.net
A challenge in Suzuki-Miyaura reactions with certain reagents, like cyclopropylboronic acid, is the potential for competing protodeboronation. researchgate.net This issue was successfully overcome by converting the boronic acid to its corresponding potassium trifluoroborate salt, which then coupled effectively with a protected this compound to yield the desired 6-cyclopropylpurine derivative. researchgate.net
The table below summarizes representative cross-coupling reactions involving 6-chloropurine nucleoside derivatives.
Table 1: Examples of Cross-Coupling Reactions on a 6-Chloropurine Nucleoside Intermediate Data sourced from a study on 3'-fluorinated purine nucleosides. d-nb.infobeilstein-journals.org
| Coupling Partner | Reaction Type | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| 2-(Tributylstannyl)furan | Stille | Pd(PPh₃)₂Cl₂ / DMF | 81 |
| 3-Thienylboronic acid | Suzuki | Pd(PPh₃)₄ / Toluene | 56 |
| Phenylboronic acid | Suzuki | Pd(PPh₃)₄ / Toluene | 52 |
| 1-Naphthylboronic acid | Suzuki | Pd(PPh₃)₄ / Toluene | No reaction |
| Pyridine-4-boronic acid | Suzuki | Pd(PPh₃)₄ / Toluene | No reaction |
Biocatalytic Approaches in Purine Nucleoside Synthesis Utilizing this compound
Biocatalysis has emerged as a valuable alternative to traditional chemical synthesis for producing nucleoside analogues, offering high regio- and stereoselectivity under mild reaction conditions. For the synthesis of nucleosides from bases like this compound, enzyme-catalyzed transglycosylation is a commonly employed method. mdpi.comnih.gov
This process typically involves a one-pot, two-enzyme system utilizing a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP). mdpi.commdpi.com The PyNP first cleaves a readily available pyrimidine nucleoside (e.g., thymidine or uridine), which serves as the sugar donor. The released sugar-1-phosphate intermediate is then used by the PNP to glycosylate the purine base acceptor, in this case, this compound. mdpi.comnih.gov The use of thermostable enzymes from organisms like Geobacillus thermoglucosidasius (for PyNP) and Thermus thermophilus (for PNP) is of increasing interest as they function over a broad temperature and pH range, which can improve substrate solubility. mdpi.com
Researchers have successfully optimized the enzymatic synthesis of this compound riboside and its deoxyriboside analogue. mdpi.com For the synthesis of 6-chloro-2-fluoro-2′-deoxyribonucleoside, thymidine was used as the sugar donor with this compound as the acceptor. nih.gov The reaction, catalyzed by PyNP and PNP, was successfully carried out in a continuous enzyme membrane reactor (EMR), which allows for prolonged enzyme use and simplifies product purification. nih.gov This continuous process operated for 5.5 days with high conversion rates. nih.gov
Similarly, this compound-2'-deoxyriboside has been synthesized using an immobilized 2'-N-deoxyribosyltransferase (NDT) from Lactobacillus animalis. This biocatalyst demonstrated good activity (5.4 U/g) for the biotransformation, highlighting the versatility of different enzyme classes for this synthesis.
The table below details the enzymatic synthesis of this compound nucleosides.
Table 2: Biocatalytic Synthesis of this compound Nucleosides
| Product | Enzyme System | Reaction Type | Key Conditions | Reference |
|---|---|---|---|---|
| This compound riboside | Pyrimidine Nucleoside Phosphorylase (PyNP) & Purine Nucleoside Phosphorylase (PNP) | Transglycosylation | 40 °C, pH 7.5, Uridine as sugar donor | mdpi.com |
| This compound deoxyriboside | PyNP & PNP | Transglycosylation | 40 °C, pH 7.0, Thymidine as sugar donor | nih.gov |
| 6-chloro-2-fluoro-purine-2'-deoxyriboside | Immobilized Lactobacillus animalis 2'-N-deoxyribosyltransferase (LaNDT) | Biotransformation (Trans-N-deoxyribosylation) | 30 °C, pH 7.0 |
Emerging Synthetic Techniques for Enhanced Derivatization
Research continues to focus on developing more efficient and versatile synthetic methods for the derivatization of this compound, aiming to reduce reaction times, improve yields, and expand the accessible chemical space.
One significant improvement involves the direct substitution of the chlorine atom at the C6 position. A revised, one-step synthesis of 6-alkoxy-2-fluoro-purines has been developed that is more time- and cost-effective than previous multi-step methods. This protocol uses sodium hydride (NaH) to generate an alkoxide from the desired alcohol, which then displaces the chlorine from this compound in THF. The reaction completes in about 4 hours with a significant reduction in the amount of alcohol nucleophile required, achieving yields around 75% for products like 6-cyclohexylmethoxy-2-fluoro-purine. This streamlined approach makes the incorporation of more complex and valuable alcohols feasible.
Another advanced technique involves the condensation of this compound with novel sugar analogues. For instance, in the synthesis of d-thietanose nucleosides, a Pummerer-type rearrangement was employed. nih.gov Silylated this compound was condensed with a thietanose sulfoxide (B87167) intermediate in the presence of TMSOTf and a catalytic amount of ZnI₂. nih.gov This method provided the protected β-anomer of the target nucleoside, which could be separated from its α-anomer by column chromatography. nih.gov
Furthermore, multi-component reactions are being explored as an efficient route to complex acyclic nucleosides. A three-component reaction involving a purine base, an acetal, and an anhydride, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), offers a rapid (15 minutes) and high-yielding pathway to diverse acyclonucleosides branched at the side chain. researchgate.net While demonstrated with 6-chloropurine, the principles of this powerful technique could potentially be extended to this compound for the rapid generation of compound libraries. researchgate.net
Design and Development of Purine Based Compounds from 6 Chloro 2 Fluoropurine
Structure-Activity Relationship (SAR) Studies of 6-Chloro-2-fluoropurine Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have provided invaluable insights into the structural requirements for achieving desired therapeutic effects, such as anticancer and receptor antagonist activities. mdpi.comacs.org These studies typically involve systematic modifications at the C-2, C-6, and N-9 positions of the purine (B94841) ring and evaluating the resulting changes in biological efficacy. mdpi.com
The C-2 position of the this compound scaffold is a key site for modification to modulate biological activity. The nature of the substituent at this position can significantly influence a compound's potency and selectivity.
Research has shown that for certain biological targets, smaller, less bulky groups at the C-2 position are favorable for activity. For instance, in a series of 2,6,9-trisubstituted purine derivatives evaluated for anticancer properties, compounds with a chlorine atom at C-2 were generally more potent than those with bulky cyclic or arylpiperazinyl groups. mdpi.com This suggests that steric hindrance at the C-2 position can be detrimental to the compound's interaction with its biological target. mdpi.com The use of halogens or small alkyl groups like methyl or ethyl at this position is often considered a good strategy for future drug design. mdpi.com
In the context of A3 adenosine (B11128) receptor (A3AR) antagonists, a series of derivatives were synthesized by sequentially substituting this compound. researchgate.net Optimization of the C-2 substituent revealed that a phenylamino (B1219803) group led to potent A3AR ligands. researchgate.net Extending this to a benzylamino or a 2-phenylethylamino group, however, resulted in a decrease in affinity, indicating a specific spatial requirement for the substituent at this position. nih.gov Furthermore, comparing 2-(phenylamino), 2-(phenyloxy), and 2-(phenylthio) substitutions, the affinity at the A3AR followed the order of oxy ≥ amino > thio. nih.gov
| C-2 Substituent | Biological Target/Activity | Key Finding |
| Chlorine | Anticancer | Generally more potent than bulky groups. mdpi.com |
| Bulky cycles (cyclohexyl, cycloheptyl) | Anticancer | Less potent, indicating unfavorable steric bulk. mdpi.com |
| Arylpiperazinyl/Arylpiperidinyl | Anticancer | Less potent compared to smaller substituents. mdpi.com |
| Phenylamino | A3 Adenosine Receptor Antagonist | Potent ligand. researchgate.net |
| Benzylamino/Phenylethylamino | A3 Adenosine Receptor Antagonist | Reduced affinity compared to phenylamino. nih.gov |
| Phenyloxy | A3 Adenosine Receptor Antagonist | High affinity, comparable to or greater than phenylamino. nih.gov |
| Phenylthio | A3 Adenosine Receptor Antagonist | Lower affinity compared to phenyloxy and phenylamino. nih.gov |
The C-6 position of the purine ring is another critical point for modification, and the substituent at this position plays a significant role in determining the compound's interaction with its biological target. The chlorine atom at C-6 in the parent scaffold is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functionalities.
In the development of cyclin-dependent kinase 2 (CDK2) inhibitors, modifications at the C-6 position have been extensively explored. Studies have shown that the introduction of an arylpiperazinyl system at C-6 can be beneficial for cytotoxic activity against cancer cell lines. mdpi.com The size and nature of substituents at C-6 are critical; for example, deleting the 6-substituent altogether can abrogate activity against both Nek2 and CDK2. oncotarget.com For CDK2 inhibition, 6-substituents that can interact with a lipophilic pocket near the ATP ribose binding site are favored. acs.org The introduction of aryl substituents at the C-6 position via Suzuki-Miyaura cross-coupling has led to the identification of potent and selective CDK2 inhibitors. nih.gov For instance, a biphenyl (B1667301) group at C-6 resulted in a compound with high potency for CDK2 and significant selectivity over CDK1. acs.orgnih.gov
In the context of A3 adenosine receptor antagonists, moderately sized cycloalkyl rings at the N6-position, such as cyclohexyl, cycloheptyl, and endo-norbornyl, have been found to be well-tolerated and contribute to high affinity. researchgate.netnih.gov This suggests the presence of a lipophilic pocket in the receptor's binding site that can accommodate these groups. nih.gov
| C-6 Substituent | Biological Target/Activity | Key Finding |
| Arylpiperazinyl | Anticancer | Beneficial for cytotoxic activity. mdpi.com |
| Cyclohexylmethoxy | Nek2/CDK2 Inhibition | Deletion of this group abrogated activity. oncotarget.com |
| Biphenyl | CDK2 Inhibition | High potency and selectivity over CDK1. acs.orgnih.gov |
| Cyclohexyl | A3 Adenosine Receptor Antagonist | Potent and selective antagonist. researchgate.netnih.gov |
| Cycloheptyl | A3 Adenosine Receptor Antagonist | Potent and selective antagonist. researchgate.netnih.gov |
| endo-Norbornyl | A3 Adenosine Receptor Antagonist | Potent and selective antagonist. researchgate.net |
For purine-based compounds designed as nucleoside analogs, the substituent at the N-9 position is typically a sugar moiety, such as ribose or deoxyribose. beilstein-journals.orgd-nb.info The N-9 position is crucial for mimicking natural nucleosides and allowing the compounds to be processed by cellular machinery.
In the development of anticancer and antiviral agents, this compound is often glycosylated at the N-9 position to create nucleoside intermediates. beilstein-journals.org These intermediates can then be further modified at the C-2 and C-6 positions. The nature of the sugar and its modifications can significantly impact the biological activity of the resulting nucleoside analog. For example, the introduction of a fluorine atom at the 3'-position of the ribose sugar in a series of purine nucleosides led to potent tumor cell growth inhibition. d-nb.info
In some cases, simple alkylation at the N-9 position is explored. For A3 adenosine receptor antagonists, methylation at the N-9 position of a potent N6-cyclohexyl analog was well-tolerated, maintaining its affinity. nih.gov However, the same modification on an N6-cycloheptyl analog resulted in a significant loss of affinity, highlighting the subtle interplay between substituents at different positions of the purine scaffold. nih.gov
| N-9 Substituent | Biological Target/Activity | Key Finding |
| 3'-Deoxy-3'-fluoro-β-D-ribofuranosyl | Anticancer | Resulted in potent tumor cell growth inhibition. d-nb.info |
| Methyl (on N6-cyclohexyl analog) | A3 Adenosine Receptor Antagonist | Well-tolerated, maintained affinity. nih.gov |
| Methyl (on N6-cycloheptyl analog) | A3 Adenosine Receptor Antagonist | Detrimental, caused a significant loss of affinity. nih.gov |
Influence of Modifications at the C-6 Position on Target Interaction
Rational Drug Design Approaches Utilizing the this compound Scaffold
Rational drug design leverages the understanding of a biological target's structure and mechanism to design and synthesize new drugs. The this compound scaffold is an excellent starting point for such approaches due to its synthetic tractability and the ability to introduce diverse substituents at key positions. researchgate.net
One common strategy is to start with a known inhibitor and use the this compound core to create analogs with improved properties. For example, in the design of CDK2 inhibitors, researchers have taken existing purine-based inhibitors and systematically modified the substituents at the C-2 and C-6 positions to enhance potency and selectivity. acs.org This often involves synthesizing a library of compounds with various alkoxy groups at C-6 and different anilino groups at C-2, guided by the known structure of the CDK2 active site. acs.org
Another approach involves fragment-based drug design. Here, small molecular fragments that bind to the target protein are identified and then linked together or grown to create a more potent lead compound. The this compound scaffold can serve as a core to which different fragments are attached at the C-2 and C-6 positions.
The development of A3 adenosine receptor antagonists also exemplifies rational design. Starting with the observation that the compound "reversine" had moderate A3AR antagonist activity, researchers systematically explored the SAR of related derivatives synthesized from this compound. acs.orgresearchgate.net This led to the identification of compounds with significantly improved potency and selectivity. researchgate.net
Application of Computational Chemistry in Derivative Design
Computational chemistry plays a vital role in modern drug discovery by providing tools to predict and analyze the interactions between a ligand and its target protein. These methods can guide the design of new derivatives of this compound with enhanced biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. acs.org This allows researchers to visualize how a compound fits into the active site of a target and to identify key interactions, such as hydrogen bonds and hydrophobic interactions.
For derivatives of this compound, molecular docking has been used to guide the design of inhibitors for various targets. For example, in the development of EGFR inhibitors, docking simulations were used to analyze the interaction mechanism of novel purine derivatives within the EGFR active site. researchgate.net Similarly, docking studies have been employed to understand the binding mode of purine derivatives in the Smoothened (SMO) receptor binding pocket, aiding in the design of new SMO antagonists.
Ligand-protein interaction analysis, often performed after docking, provides a detailed map of the forces that hold the ligand in the binding site. This information is crucial for understanding the SAR of a series of compounds and for designing new derivatives with improved binding affinity. For instance, by analyzing the interactions of a series of 6-substituted 2-arylaminopurines with the CDK2 active site, researchers can make rational decisions about which substituents are likely to improve potency and selectivity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in understanding the structural requirements for the biological activity of compounds derived from this compound. Specifically, 3D-QSAR studies have been employed to analyze the cytotoxic effects of a series of 2,6,9-trisubstituted purine derivatives on various cancer cell lines. imtm.czmdpi.com
In one such study, 3D-QSAR models were developed for a series of novel 2,6,9-trisubstituted purines synthesized from this compound and 2,6-dichloropurine (B15474). mdpi.com The models were constructed to correlate the molecular structures of the compounds with their observed cytotoxic activity against two human cancer cell lines. The resulting models demonstrated strong predictive power, with high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their reliability. mdpi.com
A key finding from the 3D-QSAR analysis was the relative importance of steric and electronic properties in determining the cytotoxicity of these compounds. The models revealed that steric factors had a more significant influence, contributing approximately 70% to the activity, while electronic properties accounted for the remaining 30%. imtm.czmdpi.com This suggests that the size and shape of the substituents on the purine ring are critical for effective interaction with the biological target. imtm.cz
The contour maps generated from the QSAR models provided specific insights for structural modification. For instance, the analysis concluded that incorporating an arylpiperazinyl system at the C-6 position of the purine ring is beneficial for enhancing cytotoxic activity. Conversely, the models indicated that introducing bulky substituents at the C-2 position of the purine scaffold is unfavorable and diminishes activity. imtm.czmdpi.com These findings offer a rational basis for the future design of more potent anticancer agents based on the this compound scaffold.
Table 1: Statistical Parameters of 3D-QSAR Models for 2,6,9-Trisubstituted Purine Derivatives mdpi.com
| Parameter | Value (Model 1) | Value (Model 2) | Description |
| q² | 0.791 | 0.745 | Cross-validated correlation coefficient, indicating predictive ability. |
| r² | 0.969 | 0.959 | Non-cross-validated correlation coefficient, indicating goodness of fit. |
| SEE | 0.127 | 0.142 | Standard error of estimation, indicating the precision of the model. |
| F-value | 100.347 | 78.654 | F-test value, indicating statistical significance. |
| N | 2 | 2 | Optimal number of components used to build the model. |
Prediction of Molecular Interactions and Binding Affinities
The prediction of molecular interactions and binding affinities through computational modeling plays a crucial role in the rational design of purine-based compounds derived from this compound. Molecular docking studies have been used to elucidate the binding modes of these derivatives within the active sites of various protein targets, providing a structural basis for their observed biological activities.
In the development of novel Smoothened (SMO) antagonists for anticancer applications, a 2,6,9-trisubstituted purine derivative, 4s , was identified as a potent inhibitor. mdpi.com Molecular docking simulations predicted its binding mode within the α-heptahelical bundle of the human SMO receptor. The model suggested that the purine core of compound 4s is positioned within a hydrophobic pocket, with the trifluoromethoxyphenyl group at the C-6 position and the piperazine (B1678402) moiety at C-2 forming key interactions with amino acid residues of the receptor. mdpi.com
Similarly, structure-guided design has been applied to develop inhibitors of the heat shock protein 90 (Hsp90). mdpi.com For a series of novel purine-based Hsp90 inhibitors, X-ray crystallography and molecular modeling were used to understand their binding modes. These studies revealed how modifications, starting from a 2-amino-6-chloropurine (B14584) scaffold, could optimize interactions within the ATP-binding site of Hsp90. For example, the introduction of specific isoxazole (B147169) derivatives at the N-9 position was guided by the need to engage with particular residues in the hydrophobic binding pocket. mdpi.com
In the context of designing selective kinase inhibitors, derivatives of this compound have been investigated for their activity against NIMA-related kinase 2 (Nek2) and cyclin-dependent kinase 2 (CDK2). oncotarget.com Crystal structures of inhibitors in complex with Nek2 showed that the purine core interacts with the kinase hinge region. The substituent at the C-6 position was shown to point towards the hydrophobic glycine-rich loop, an interaction that is crucial for inhibitor potency. oncotarget.com By modifying the substituents at the C-2 and C-6 positions, it was possible to discriminate between the binding sites of Nek2 and CDK2, paving the way for the design of more selective inhibitors. oncotarget.com For instance, replacing a 6-cyclohexylmethoxy group with other functionalities was a key strategy in modulating this selectivity. nih.gov
Table 2: Predicted Molecular Interactions of this compound Derivatives with Protein Targets
| Derivative Class | Protein Target | Key Interacting Moiety | Predicted Interaction Type | Reference |
| 2,6,9-Trisubstituted Purine (e.g., 4s) | Smoothened (SMO) Receptor | Purine Core, C-6 Trifluoromethoxyphenyl, C-2 Piperazine | Hydrophobic interactions | mdpi.com |
| N9-Substituted Purine | Heat Shock Protein 90 (Hsp90) | N-9 Isoxazole | Hydrophobic interactions | mdpi.com |
| 6-Alkoxy-2-arylaminopurine | NIMA-related kinase 2 (Nek2) | Purine Core, C-6 Substituent | Hinge region binding, Hydrophobic interactions with glycine-rich loop | oncotarget.com |
Pharmacological and Biological Research on 6 Chloro 2 Fluoropurine Derivatives
Antiviral Activities of Derived Nucleosides
Nucleoside analogs derived from 6-Chloro-2-fluoropurine have been a key focus of antiviral research, demonstrating activity against several significant human viruses. chemicalbook.comcaymanchem.com The process often involves a condensation reaction between this compound and a sugar moiety to create novel nucleosides. acs.orgnih.govnih.gov
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit Human Immunodeficiency Virus (HIV). caymanchem.comnih.gov In one study, a series of 2'-fluoro-2',3'-unsaturated L-nucleoside analogues were created by coupling this compound with a sugar intermediate. acs.orgnih.gov Subsequent modifications of these nucleosides yielded compounds with notable anti-HIV-1 activity. For instance, a cytosine derivative exhibited an EC₅₀ (half-maximal effective concentration) of 0.51 µM, while a 5-fluorocytosine (B48100) derivative showed even more potent activity with an EC₅₀ of 0.17 µM. acs.orgnih.gov An adenine (B156593) derivative from this series also displayed anti-HIV activity with an EC₅₀ of 1.5 µM. acs.orgnih.gov These compounds did not show significant cytotoxicity in various human cell lines at concentrations up to 100 µM. acs.orgnih.gov Other research has also confirmed that purine (B94841) nucleosides synthesized using this compound are active against HIV-1 in vitro. chemicalbook.comcaymanchem.com Further studies on 2',3'-dideoxypurine ribofuranosides (ddPs) established a comparative order of anti-HIV activity, with 2-amino-6-fluoro and 2-amino-6-chloro derivatives showing potency comparable to 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxyguanosine (B1417426) (ddG). pnas.org
The same series of 2'-fluoro-2',3'-unsaturated L-nucleosides derived from this compound that showed anti-HIV effects were also tested for activity against the Hepatitis B Virus (HBV). acs.orgnih.gov The research, conducted in 2.2.15 cells, revealed potent anti-HBV activity. acs.org The cytosine derivative had an EC₅₀ of 0.18 µM, the 5-fluorocytosine derivative had an EC₅₀ of 0.225 µM, and the adenine derivative had an EC₅₀ of 1.7 µM against HBV. acs.orgnih.gov These findings underscore the dual antiviral potential of these specific nucleoside analogs. chemicalbook.comcaymanchem.com The prodrug 2,6-diaminopurine (B158960) dioxolane (DAPD), which can be synthesized from this compound, also exhibits potent anti-HBV activity with an EC₅₀ value of 0.06 ± 0.03 µM for the inhibition of extracellular HBV DNA. portico.org Additionally, various 2,6-(disubstituted)purine 2′,3′-dideoxynucleosides have demonstrated good anti-HBV activity in infected primary duck hepatocytes. researchgate.netfiu.edu
| Derivative | Anti-HIV-1 EC₅₀ (µM) | Anti-HBV EC₅₀ (µM) | Source |
|---|---|---|---|
| Cytosine Derivative | 0.51 | 0.18 | acs.orgnih.gov |
| 5-Fluorocytosine Derivative | 0.17 | 0.225 | acs.orgnih.gov |
| Adenine Derivative | 1.5 | 1.7 | acs.orgnih.gov |
Research has also pointed to the potential of this compound derivatives as agents against Human Cytomegalovirus (HCMV). chemicalbook.comlookchem.com Specifically, it has been used in the synthesis of 2'',5'',5''-trifluoro-3''-hydroxy-apiosyl nucleoside phosphonic acid analogues which are suggested to possess potent anti-HCMV properties. chemicalbook.comlookchem.com Patent literature also identifies certain 2,6,9-substituted purine derivatives as potential treatments for viral disorders including HCMV. google.com
The antiviral activity of nucleoside analogs derived from this compound is often attributed to their ability to interfere with viral nucleic acid synthesis. cymitquimica.com As analogs of natural purines, these compounds can be metabolized within cells to their active triphosphate forms. pnas.orgportico.org These active metabolites can then act as competitive inhibitors or alternative substrates for viral polymerases, such as reverse transcriptase in HIV or DNA polymerase in HBV. portico.org Incorporation of these analogs into the growing viral DNA chain leads to chain termination, thereby halting viral replication. pnas.orgportico.org For example, the triphosphate forms of DAPD and its active metabolite DXG were found to inhibit the HBV DNA polymerase. portico.org This mechanism of disrupting DNA synthesis is a hallmark of many successful nucleoside-based antiviral drugs. beilstein-journals.org
Human Cytomegalovirus (HCMV) Properties
Anticancer Potential of Derived Purine Analogs
Beyond antiviral applications, this compound is a precursor for purine analogs with significant anticancer potential. beilstein-journals.org These derivatives are designed to function as antimetabolites, interfering with the cellular processes of cancer cells. cymitquimica.combeilstein-journals.org
A prominent area of anticancer research for this compound derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). chemicalbook.comcaymanchem.com CDKs are key regulatory enzymes in the eukaryotic cell cycle, and their aberrant activity is a common feature of many cancers. nih.govresearchgate.net Consequently, CDK inhibitors are a promising class of cancer therapeutic agents. nih.gov
This compound is a key starting material for synthesizing 6-substituted 2-arylaminopurines and 6-alkoxy-2-aminopurines, which have been identified as potent CDK inhibitors. nih.govacs.orgresearchgate.net Research has focused on achieving selectivity for specific CDKs, particularly CDK2, over others like CDK1, to minimize potential toxicity. nih.govacs.org Structure-activity relationship studies have identified 6-substituents that confer 10- to 80-fold greater inhibition of CDK2 compared to CDK1. nih.govacs.org One particularly potent derivative, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide, demonstrated high potency against CDK2 with an IC₅₀ (half-maximal inhibitory concentration) of 0.044 µM, while being approximately 2000-fold less active against CDK1 (IC₅₀ 86 µM). acs.org This high degree of selectivity makes such compounds valuable tools for studying cell cycle regulation. acs.org
| Compound | Target | IC₅₀ (µM) | Selectivity (CDK1/CDK2) | Source |
|---|---|---|---|---|
| NU2058 (2-amino-6-alkoxy-purine) | CDK2 | - | - | nih.gov |
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide | CDK2 | 0.044 | ~2000-fold | acs.org |
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide | CDK1 | 86 | acs.org |
Research has also demonstrated that novel 3'-fluorinated purine nucleoside analogues, synthesized from intermediates like 2,6-dichloropurine (B15474), exhibit potent inhibition of tumor cell growth at sub- or low micromolar concentrations against cell lines such as the human colon cancer line HCT-116 and the human osteosarcoma line 143B. beilstein-journals.org Dihalogenated nucleosides, including this compound riboside and its deoxyriboside counterpart, have also been tested for their ability to inhibit the growth of HL-60 (human promyelocytic leukemia) cells. mdpi.com
Induction of Apoptosis in Malignant Cell Lines
Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for the anti-tumor activity of many chemotherapeutic agents. For instance, purine nucleoside analogs, which can be synthesized from this compound, are known to trigger apoptosis in malignant cells. medchemexpress.com Studies on 2,6,9-trisubstituted purine derivatives have shown that their cytotoxic effects against cancer cell lines are mediated, at least in part, by the induction of apoptosis.
One study highlighted that certain 6-substituted purines exhibited significant cytotoxicity against HL-60 leukemia cells through mechanisms that include apoptosis. Furthermore, a derivative of 6-fluoropurine (B74353), a related compound, was found to induce apoptosis in cancer cells more effectively than some existing treatments. The process of apoptosis induction by these compounds is often linked to the disruption of the cell cycle. For example, some derivatives cause cell cycle arrest at the S-phase, which can subsequently lead to apoptosis.
Research into a series of 2,6,9-trisubstituted purine analogs revealed selective cytotoxicity against seven different cancer cell lines, with the mechanism being attributed to the induction of apoptosis and disruption of cell cycle progression. Similarly, Nek2 depletion in several tumor cell lines has been shown to cause growth suppression and apoptosis, and small molecule inhibitors, including purine derivatives, are being investigated to replicate this effect. oncotarget.com
Inhibition of DNA Synthesis and DNA Repair Mechanisms
A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting DNA synthesis and interfering with DNA repair mechanisms. medchemexpress.commdpi.com Purine nucleoside analogs, a class of compounds that can be derived from this compound, are well-documented for their ability to inhibit DNA synthesis. medchemexpress.com This action is a cornerstone of their broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com
Compounds like fludarabine (B1672870), which is a fluorinated purine nucleoside analog, act by inhibiting DNA synthesis. google.com The active metabolite of fludarabine, F-ara-ATP, slows down the elongation of the DNA chain. google.com This interference with DNA replication is often associated with the accumulation of cells in the S phase of the cell cycle. google.com
Furthermore, these purine analogs can also inhibit DNA repair processes. mdpi.com The combination of inhibiting DNA synthesis and DNA repair leads to an accumulation of DNA strand breaks, which can trigger apoptosis in cancer cells. mdpi.com The presence of a halogen atom at the 2-position of the purine base, as seen in this compound, is often a critical feature for the compound's resistance to deamination and its subsequent intracellular activity. mdpi.com
Activity against Lymphoid Malignancies and Other Cancer Cell Lines
Derivatives of this compound have shown promising activity against a range of cancer cell lines, with notable efficacy in lymphoid malignancies. Purine nucleoside analogs derived from this compound have demonstrated broad antitumor activity, specifically targeting indolent lymphoid malignancies. medchemexpress.com
Research has explored the cytotoxic effects of various substituted purine derivatives in different cancer cell lines. For instance, a study on 2,6,9-trisubstituted purines showed selective cytotoxicity against seven different cancer cell lines. In another study, newly synthesized 3'-fluorinated purine nucleoside analogues displayed potent tumor cell growth inhibition at low micromolar concentrations in HT116 colon cancer and 143B osteosarcoma cancer cell lines. d-nb.info
The table below summarizes the activity of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound Type | Cancer Cell Line(s) | Observed Effect |
| 6-Substituted purines | HL-60 (Leukemia) | Significant cytotoxicity |
| 2,6,9-Trisubstituted purine analogs | Seven different cancer cell lines | Selective cytotoxicity |
| 3'-Fluorinated purine nucleoside analogues | HT116 (Colon), 143B (Osteosarcoma) | Potent tumor cell growth inhibition |
| Dihalogenated nucleoside analogues | HL-60 (Leukemia) | Growth inhibition |
It is noteworthy that while some dihalogenated analogues showed less growth inhibition in the HL-60 leukemia cell line compared to the monohalogenated cladribine, this could be due to differences in cellular uptake, activation by kinases, or interaction with intracellular targets. mdpi.com
Modulation of Adenosine (B11128) Receptors by this compound Derivatives
Derivatives of this compound have been investigated as modulators of adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. nih.govresearchgate.netacs.org These receptors, namely A1, A2A, A2B, and A3, represent attractive targets for therapeutic intervention in a variety of diseases. mdpi.com
A3 Adenosine Receptor Antagonism and Agonism
A significant area of research has focused on the development of this compound derivatives as selective antagonists for the A3 adenosine receptor. The compound 'reversine' was identified as a moderately potent antagonist for the human A3 adenosine receptor, which prompted further exploration of related derivatives synthesized from this compound. nih.govresearchgate.netacs.org
Optimization of the substituents at the 2 and 6 positions of the purine ring led to the identification of potent and selective A3 adenosine receptor antagonists. nih.govresearchgate.netacs.org For example, compounds such as 2-phenylamino-N6-(cyclohexyl)adenine, 2-phenylamino-N6-(cycloheptyl)adenine, and 2-phenylamino-N6-(endo-norbornyl)adenine were found to be potent A3 AR ligands with high selectivity over A1 and A2A receptors. nih.govresearchgate.net The most selective A3 AR antagonist identified in one study was 2-phenyloxy-N6-(cyclohexyl)adenine. nih.govresearchgate.netacs.org
The following table presents the binding affinities (Ki values) of some this compound derivatives at the human A3 adenosine receptor.
| Compound | Ki (nM) at A3 AR |
| Reversine | 660 |
| 2-phenylamino-N6-(cyclohexyl)adenine | 51 |
| 2-phenylamino-N6-(cycloheptyl)adenine | 42 |
| 2-phenylamino-N6-(endo-norbornyl)adenine | 37 |
These antagonists have been shown to competitively block the functional effects of A3 AR agonists. nih.govacs.org While much of the focus has been on antagonists, the development of A3 adenosine receptor agonists has also been pursued, although converting known agonists into selective antagonists by modifying the ribose moiety has proven challenging. nih.gov
Implications for Ischemic Conditions and Autoimmune Diseases
The modulation of adenosine receptors, particularly the A3 receptor, by derivatives of this compound has potential therapeutic implications for a range of conditions, including ischemic conditions and autoimmune diseases. researchgate.netacs.org A3 adenosine receptor antagonists are of interest for their potential role in treating inflammatory diseases. nih.gov
The development of purine derivatives for the treatment of autoimmune diseases is an active area of research. lookchem.com The anti-inflammatory effects of these compounds are often linked to their ability to modulate signaling pathways involved in inflammation. nih.gov For instance, some purine derivatives have been designed to inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a crucial role in the inflammatory response. nih.gov While direct clinical applications are still under investigation, the potent and selective A3 AR antagonists derived from this compound represent a promising class of compounds for further research into treatments for ischemic and autoimmune disorders. researchgate.net
Other Investigated Biological Activities
Beyond their anticancer and adenosine receptor modulating activities, derivatives of this compound have been explored for other biological activities. These include potential applications as antiviral agents and inhibitors of various enzymes.
For example, this compound has been used in the synthesis of purine nucleosides that show activity against the human immunodeficiency virus (HIV-1) and the hepatitis B virus (HBV). lookchem.comcaymanchem.com Additionally, this compound has served as a building block for creating purine nucleosides that inhibit cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. caymanchem.com
Some derivatives have also been investigated as P2X7 antagonists, which could have applications in the treatment of neuroinflammation. acs.org Furthermore, certain purine derivatives have been found to possess antifungal properties. The versatility of the this compound scaffold allows for the synthesis of a diverse range of compounds with various biological activities, making it a valuable starting material in medicinal chemistry.
Anti-inflammatory Properties
Research has demonstrated that derivatives of this compound can exhibit significant anti-inflammatory effects. One area of investigation has been the development of antagonists for the P2X7 receptor, which is implicated in neuroinflammatory processes. acs.org A key starting material for the synthesis of these potential anti-neuroinflammatory agents is this compound. acs.org
Another approach has focused on creating compounds that can inhibit the production of inflammatory mediators. In a study focused on developing inhibitors of the TLR4/MyD88/NF-κB signaling pathway, scientists synthesized a series of 9-cinnamyl-9H-purine analogues. nih.gov One such analogue, compound 13 , was synthesized through the condensation of 2-fluoro-6-chloropurine with a cinnamyl alcohol derivative. nih.gov These compounds were then evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. The findings revealed that modifications to the purine core and the cinnamyl group significantly influenced the anti-inflammatory potency. nih.gov For instance, the 2-fluorinated purine analogue 13 showed an inhibitory effect on NO production. nih.gov
| Compound | Core Structure | NO Production Inhibition (%) at 30 μM |
|---|---|---|
| 5e | 2,6-dichloropurine | 89.6 ± 2.5 |
| 13 | 2-fluoro-6-chloropurine | 68.9 ± 2.2 |
| 14 | 2,6-difluoropurine | 79.4 ± 1.6 |
Antimicrobial Efficacy
The antimicrobial potential of this compound derivatives has been explored, with studies indicating efficacy against certain bacterial strains. In one investigation, a series of 6-substituted purines were synthesized from 2-amino-6-chloropurine (B14584), which can be converted to 2-fluoro-6-chloropurine. scielo.org.mxresearchgate.net These compounds were then screened for their activity against the bacterium Bacillus subtilis using the disc diffusion method. scielo.org.mx The results showed that several of the synthesized purine derivatives displayed good activity against this bacterial species. scielo.org.mx
| Compound | Substituent at C6 | Activity |
|---|---|---|
| 5 | N-benzyl | Active |
| 6 | N-(4-methylbenzyl) | Active |
| 7 | N-(3-(trifluoromethyl)benzyl) | Active |
| 8 | N-(4-fluorobenzyl) | Active |
| 9 | Fluorine (from 2-amino-6-chloropurine) | Active |
| 10 | Fluorine (from 2-fluoro-6-chloropurine) | Active |
| 11 | Hydroxyl (from 2-hydroxyl-6-chloropurine) | Active |
Antifungal Activities
The development of new antifungal agents is a critical area of research, and derivatives of this compound have shown considerable promise. nih.govacs.org Scientists have targeted fungal-specific enzymes, such as inositol (B14025) polyphosphate kinases (IPKs), which are crucial for the virulence of pathogenic fungi like Cryptococcus neoformans. nih.gov
Starting with this compound, researchers synthesized a series of N2, N6-disubstituted purine analogues. nih.govmdpi.com One of these compounds, DT-23 , emerged as a potent inhibitor of the fungal enzyme Arg1 (IP3-4K) with a half-maximal inhibitory concentration (IC₅₀) of 0.6 μM. nih.govacs.org This was a significant improvement over previous analogues. DT-23 also inhibited another key enzyme, Kcs1 (IP6K), with an IC₅₀ of 0.68 μM. nih.govacs.org Unlike many of its predecessors, DT-23 demonstrated direct antifungal activity, inhibiting the growth of C. neoformans with a minimum inhibitory concentration (MIC₅₀) of 15 μg/mL. nih.govacs.org
| Compound | CnArg1 IC50 (μM) | CnKcs1 IC50 (μM) | C. neoformans Growth Inhibition (MIC50) |
|---|---|---|---|
| TNP (Parent Compound) | 10-30 | 0.43 μM | Not Inhibitory |
| DT-23 | 0.6 | 0.68 | 15 μg/mL |
Further research into 6-substituted purine derivatives has identified compounds with broad-spectrum antifungal activity. scielo.org.mxresearchgate.net A study evaluating derivatives against Aspergillus niger and Candida tropicalis found that several newly synthesized compounds were active against these fungal strains. scielo.org.mx Six new derivatives, including fluorinated purines, were identified as having fairly good activity against all three tested fungi (Bacillus subtilis, Aspergillus niger, and Candida tropicalis). scielo.org.mx
| Compound | Activity against Aspergillus niger | Activity against Candida tropicalis |
|---|---|---|
| 6 | Good | Good |
| 7 | Good | Good |
| 8 | Good | Good |
| 11 | Good | Good |
| 12 | Good | - |
| 13 | Good | Good |
| 15 | Good | Good |
| 16 | Good | Good |
Advanced Analytical Techniques in Purine Derivative Characterization
Spectroscopic Methods for Structure Elucidation (e.g., NMR, Mass Spectrometry, UV/Vis)
Spectroscopic methods are indispensable for determining the molecular structure of 6-Chloro-2-fluoropurine.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atom. In the synthesis of various this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are routinely used to confirm the structure of intermediates and final products. For instance, in the synthesis of 2-fluoro-substituted purine (B94841) nucleosides, the configuration of the anomeric center was assigned based on ¹H and ¹³C NMR data. nih.gov A key diagnostic feature for the β-anomeric configuration is the observation of five-bond couplings between the H-8 proton of the purine base and the 2'-β-fluorine atom in the ¹H NMR spectra. nih.gov Similarly, ¹H NMR data has been used to determine the ratio of N9-β to N9-α anomers formed during glycosylation reactions. nih.gov Specific chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are critical for distinguishing between isomers. nih.gov The successful synthesis of 6-chloro-9-pyran-2-ylpurine, a precursor to this compound, was confirmed by matching its ¹H NMR data to reported values. guidechem.com
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining exact mass measurements, which helps to validate the molecular formula. nih.gov The fragmentation patterns observed in mass spectra can also provide structural information. For example, the mass spectra of related 6-chloropurine (B14466) nucleosides show characteristic fragmentation pathways that help in their identification. cdnsciencepub.com
UV/Vis Spectroscopy is utilized to monitor reactions involving purine derivatives and to characterize their electronic properties. The UV absorption spectra of nucleosides and their corresponding free bases differ significantly under alkaline conditions, allowing for the monitoring of reactions such as enzymatic phosphorolysis. amazonaws.com This technique has been used to develop high-throughput assays for nucleoside transformations, offering a faster and more cost-effective alternative to HPLC. amazonaws.com The UV/Vis spectra of derivatives of this compound are often a combination of the spectra of the constituent parts of the molecule. researchgate.net
Table 1: Spectroscopic Data for this compound and Related Compounds This table is for illustrative purposes. Specific spectral data can vary based on solvent and instrumentation.
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| ¹H NMR | This compound derivative | Diagnostic five-bond couplings (1.3–2.4 Hz) between H-8 and 2′-β-F | nih.gov |
| ¹³C NMR | This compound derivative | Confirms carbon framework and anomeric configuration | nih.gov |
| ¹⁹F NMR | This compound riboside | Used for structural confirmation of fluorinated nucleosides | mdpi.com |
| HRMS (ESI+) | Methyl 5-O-benzoyl-α,β-xylofuranoside | m/z calcd for [C₁₃H₁₆O₆+Na]⁺: 291.0840, found 291.0839 | nih.gov |
| UV/Vis | This compound 2'-deoxyriboside | Used to monitor enzymatic reactions by observing spectral shifts | amazonaws.com |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Flash Chromatography)
Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Commercial suppliers often specify a purity of >97.0% as determined by HPLC. avantorsciences.comvwr.com HPLC with a diode array detector (HPLC-DAD) is used to monitor the progress of enzymatic reactions involving this compound by separating and quantifying the substrates and products. mdpi.com For instance, in the synthesis of this compound deoxyribonucleoside, HPLC analysis was performed using a reversed-phase C18 column with a gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) to determine reaction conversion. mdpi.com
Flash Chromatography on silica (B1680970) gel is a widely used technique for the purification of reaction mixtures. In the synthesis of derivatives of this compound, flash chromatography is employed to separate the desired product from unreacted starting materials, byproducts, and regioisomers. For example, after reacting this compound with an amine, the resulting product was purified by flash column chromatography. google.com Similarly, in the synthesis of 2,6,9-trisubstituted purines, flash chromatography was used to separate the N-9 and N-7 alkylated regioisomers. mdpi.com Column chromatography on silica gel has also been used to isolate protected nucleoside intermediates and to separate different derivatives formed in a single reaction. nih.gov
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Application | Stationary Phase | Mobile Phase Example | Reference |
|---|---|---|---|---|
| HPLC | Purity assessment | Reversed-phase C18 | Gradient of ammonium acetate and acetonitrile | mdpi.com |
| Flash Chromatography | Purification of derivatives | Silica gel | Ethyl acetate | google.com |
| Column Chromatography | Isolation of intermediates | Silica gel | Gradient of EtOAc in petroleum ether | nih.gov |
X-ray Crystallography for Ligand-Protein Complex Analysis
X-ray Crystallography is a powerful technique that provides a three-dimensional atomic-level view of how a ligand, such as a derivative of this compound, binds to its protein target. While no direct X-ray crystallography data for this compound itself was found in the provided context, the utility of this technique is demonstrated in studies of related purine derivatives. For instance, X-ray diffraction was used to confirm the regioselective synthesis of a theophylline (B1681296) derivative by determining the three-dimensional structure of the molecule. acs.org In the study of smoothened (SMO) antagonists, the binding mode of a 2,6,9-trisubstituted purine derivative was compared to the X-ray crystal structure of SMO complexed with a known ligand, vismodegib, to support the proposed binding site. mdpi.com Such analyses are crucial for structure-based drug design, allowing for the optimization of ligand-protein interactions to enhance potency and selectivity. The potential to obtain single crystals of a compound is a prerequisite for X-ray crystallographic analysis. Research on related purine derivatives as A₃ adenosine (B11128) receptor antagonists also highlights the use of X-ray crystallography in understanding ligand-receptor interactions. researchgate.net
Preclinical Research and Therapeutic Implications of 6 Chloro 2 Fluoropurine Derivatives
In Vitro Efficacy and Selectivity Profiling
6-Chloro-2-fluoropurine is a versatile precursor for generating libraries of substituted purines, enabling extensive structure-activity relationship (SAR) studies. The differential reactivity of the chlorine at the C6 position and the fluorine at the C2 position allows for sequential nucleophilic substitutions, leading to diverse molecular architectures.
Researchers have utilized this strategy to develop potent and selective ligands for various biological targets. For instance, in the pursuit of A3 adenosine (B11128) receptor (A3AR) antagonists, this compound was sequentially reacted with various amines. researchgate.netnih.gov This led to the identification of compounds with high affinity and selectivity for the A3AR over other adenosine receptor subtypes like A1 and A2A. researchgate.net One of the most selective antagonists, 2-(phenyloxy)-N6-cyclohexyladenine, demonstrated over 200-fold selectivity for the A3AR. researchgate.net
Similarly, this purine (B94841) scaffold has been instrumental in developing inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.govacs.org By starting with this compound, scientists have synthesized 2,6,9-trisubstituted purine derivatives that show selective cytotoxicity against various cancer cell lines. imtm.cz SAR studies on 6-alkoxypurines identified compounds with significant inhibitory activity against CDK2. nih.gov Further optimization led to the discovery of a derivative, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, which exhibited a remarkable 2000-fold selectivity for CDK2 over the closely related CDK1. nih.govacs.org
The utility of this compound extends to the development of antifungal agents. Modifications at the N2 and N6 positions have yielded compounds with improved potency against fungal enzymes compared to parent compounds. acs.org Specifically, derivatives with substitutions at the N6-position were found to be significantly more potent inhibitors of Cryptococcus neoformans Arg1 (CnArg1), with some exhibiting sub-micromolar IC50 values. acs.org In other research, derivatives of this compound were also used to synthesize nucleoside analogues with anti-HIV and anti-HBV activities. acs.org For example, an adenine (B156593) derivative showed moderate to potent anti-HIV and anti-HBV activity with EC50 values of 1.5 µM and 1.7 µM, respectively. acs.org
Table 1: In Vitro Efficacy of Selected this compound Derivatives
| Derivative Class | Target | Key Finding | Compound Example | Efficacy/Selectivity | Reference |
|---|---|---|---|---|---|
| 2,6-disubstituted purines | A3 Adenosine Receptor | Potent and selective antagonists | 2-(phenylamino)-N6-cyclohexyladenine | Ki = 51 nM; >30-fold selective vs A1/A2A | researchgate.netnih.gov |
| 2,6-disubstituted purines | A3 Adenosine Receptor | Highly selective antagonist | 2-(phenyloxy)-N6-cyclohexyladenine | >200-fold selective for A3 | researchgate.net |
| 6-alkoxypurines | Cyclin-Dependent Kinase 2 (CDK2) | Potent inhibition | 6-isobutoxy-2-(4-sulfamoylanilino)purine | IC50 = 1 nM | nih.gov |
| 6-arylpurines | Cyclin-Dependent Kinase 2 (CDK2) | Highly selective inhibition | 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | IC50 = 44 nM; ~2000-fold selective over CDK1 | nih.govacs.org |
| 2,6,9-trisubstituted purines | Cancer Cell Lines | Selective cytotoxicity | Compound 7h | IC50 < 10 µM against several cancer lines | imtm.cz |
| N2, N6-disubstituted purines | Fungal Arg1 (CnArg1) | Improved potency | Compound DT-12 | Sub-micromolar IC50 value | acs.org |
| 2'-fluoro-l-nucleosides | HIV-1 / HBV | Antiviral activity | Adenine derivative (36) | Anti-HIV EC50 = 1.5 µM; Anti-HBV EC50 = 1.7 µM | acs.org |
Pharmacokinetic and Pharmacodynamic Considerations (Research Aspects)
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties. mdpi.com The fluorine atom's high electronegativity and small size can improve a molecule's metabolic stability, membrane permeation, and binding affinity to its target protein. mdpi.com The 2-fluoro substituent in this compound contributes to the chemical stability of the purine core while influencing its reactivity in nucleophilic substitution reactions.
In the development of purine-based therapeutics, such as P2X7 receptor antagonists for treating neuroinflammation, optimizing pharmacokinetic (PK) properties is a crucial research objective. acs.org While direct PK data on this compound itself is limited as it is primarily a research intermediate, studies on its derivatives highlight the importance of these considerations. For instance, research on P2X7 antagonists derived from related purine structures focused on improving properties to identify a clinical candidate. acs.org This involves modifying the parent structure to achieve a suitable balance of potency, selectivity, and drug-like properties, including metabolic stability and oral bioavailability.
The pharmacodynamics of these derivatives are directly linked to their in vitro efficacy and selectivity. For A3AR antagonists derived from this compound, functional assays confirmed their mechanism of action. researchgate.net Selected compounds were shown to competitively antagonize the effects of a selective A3AR agonist in cells, demonstrating their ability to block the receptor's signaling pathway. researchgate.net This translation from binding affinity (a pharmacokinetic aspect of drug-receptor interaction) to functional antagonism (a pharmacodynamic outcome) is a critical step in preclinical research.
Development of Lead Compounds and Clinical Candidate Identification
The process of advancing from an initial "hit" compound to a clinical candidate involves rigorous optimization of the molecular structure to enhance potency, selectivity, and drug-like properties. The this compound scaffold has been a fertile starting point for such lead development programs.
In the field of CDK inhibitors, initial screening identified 6-alkoxypurines as dual inhibitors of Nek2 and CDK2. oncotarget.com Through structure-guided design and extensive SAR studies, researchers aimed to improve potency against the target kinase while reducing off-target activity. oncotarget.com This iterative process of synthesizing and testing new analogues, a common practice in drug discovery, led to the identification of highly potent and selective CDK2 inhibitors. nih.gov The discovery of a compound with 2000-fold selectivity for CDK2 over CDK1 represents a significant milestone in identifying a lead compound with a promising therapeutic window. nih.govacs.org
Similarly, research into novel P2X7 antagonists for neuroinflammation involved the synthesis and evaluation of non-nucleotide purine derivatives. acs.org The optimization of pharmacokinetic properties was a key focus, ultimately leading to the identification of a clinical candidate from a related series of compounds. acs.org This highlights the critical path from initial synthesis, often involving versatile starting materials like this compound, through lead optimization to the selection of a single compound for further development. acs.org The design of novel 2,6,9-trisubstituted purine derivatives as potential antitumor agents also identified several compounds with interesting potency and selectivity profiles, marking them as strong candidates for further biological investigation. imtm.cz
Patent Landscape and Intellectual Property in Purine-Based Therapeutics
The development of novel therapeutics, including those derived from purine scaffolds, is intrinsically linked to the strategic management of intellectual property (IP), primarily through patents. A patent grants the inventor exclusive rights to their invention for a limited period, typically 20 years from the filing date, which is crucial for recouping the substantial investments required for drug research and development. nih.govijbs.com
The patent landscape for purine-based therapeutics is extensive, reflecting their broad biological activities and therapeutic potential. Patents in this area typically claim novel chemical compounds (composition of matter), methods of their synthesis, and their use in treating specific diseases. google.com For example, patents have been granted for N-phosphonylmethoxyalkyl derivatives of purine bases for their antiviral activity. google.com
When a new series of compounds, such as antagonists for the A3AR or inhibitors of CDK2 derived from this compound, shows therapeutic promise, filing for patent protection is a critical step. researchgate.netnih.gov These patents would cover the specific chemical structures of the novel derivatives, providing a period of market exclusivity that allows the innovator to develop the drug without direct competition. nih.gov
The global nature of the pharmaceutical market means that patent protection is often sought in multiple countries, a process facilitated by international agreements like the Patent Cooperation Treaty (PCT). nih.gov The landscape is dynamic, with a continuous stream of new patent applications for innovations in drug delivery, new therapeutic applications, and novel chemical entities. knowmade.com For purine-based therapeutics, this creates a complex IP environment where balancing commercial interests with the need for knowledge sharing and public health is a significant challenge. ijbs.com The success of any new purine-based clinical candidate depends not only on its scientific merit but also on a robust intellectual property strategy.
Future Directions and Research Opportunities
Exploration of Novel Derivatization Chemistries
The reactivity of 6-Chloro-2-fluoropurine at its C2 and C6 positions allows for a wide range of derivatization strategies. The chlorine and fluorine atoms act as leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. imtm.czresearchgate.net Future research will likely focus on expanding the repertoire of these reactions to introduce novel functionalities and create extensive compound libraries.
Key areas of exploration include:
Regioselective Reactions: Developing more sophisticated methods to selectively target either the C2 or C6 position will be crucial. While substitution at the C6 position is generally faster, fine-tuning reaction conditions can allow for the desired regioselectivity. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions: The use of palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, has already been employed to introduce aryl and amino groups. imtm.cz Future work could explore a broader range of coupling partners and catalysts to access unprecedented chemical space.
Multi-component Reactions: Designing one-pot, multi-component reactions starting from this compound could streamline the synthesis of complex molecules, improving efficiency and reducing waste.
Biocatalysis: The application of enzymes, such as nucleoside phosphorylases, offers a green and highly selective alternative for the synthesis of nucleoside analogs from this compound. mdpi.com Further exploration of enzymatic transformations could lead to the efficient production of novel drug candidates. mdpi.com
A study on the synthesis of 2,6,9-trisubstituted purines utilized this compound as the starting material, demonstrating a three-step process involving regioselective Suzuki reaction at C6 followed by nucleophilic substitution at C2. imtm.cz Another study highlighted the enhanced reactivity of this compound in SNAr reactions, although noting the challenge of achieving mono-substitution due to the high reactivity at both C2 and C6 positions.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The vast chemical space that can be generated from this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML) in drug discovery. These technologies can significantly accelerate the identification and optimization of lead compounds. acs.orgmednexus.orgnih.gov
Future applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel this compound derivatives before they are synthesized. nih.gov This can help prioritize the most promising candidates for experimental testing.
De Novo Drug Design: Generative AI models can design novel molecular structures based on desired properties, potentially leading to the discovery of compounds with unique mechanisms of action.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing the most efficient synthetic routes to target molecules, a key component of computer-assisted synthesis planning (CASP). acs.org
Target Identification: By analyzing large biological datasets, AI can help identify new protein targets for which this compound derivatives could be effective. nih.govspringernature.com
The integration of AI and ML has the potential to make the drug discovery process more efficient and cost-effective, ultimately leading to the faster development of new therapies. mednexus.org
Combination Therapies Involving Purine (B94841) Analogs
Purine analogs have demonstrated significant efficacy in the treatment of various cancers, particularly hematologic malignancies. nih.govnih.gov A key area of future research is the exploration of combination therapies, where purine analogs derived from this compound are used in conjunction with other anticancer agents. nih.govnih.govhaematologica.org
Potential combination strategies include:
Synergy with Chemotherapy: Combining purine analogs with traditional chemotherapeutic agents like alkylating agents (e.g., cyclophosphamide) has shown to improve response rates in chronic lymphocytic leukemia (CLL). haematologica.orgox.ac.uk Future studies will likely investigate novel combinations and optimal dosing schedules to maximize efficacy and minimize toxicity. cancernetwork.com
Immunotherapy Combinations: The immunomodulatory effects of purine analogs make them promising partners for immunotherapies, such as checkpoint inhibitors and monoclonal antibodies. nih.gov
Targeted Therapy Combinations: Combining purine-based compounds with targeted therapies that inhibit specific signaling pathways in cancer cells could lead to enhanced antitumor activity and overcome drug resistance.
The rationale behind these combinations often lies in the synergistic mechanisms of action. For instance, purine analogs can interfere with DNA repair, making cancer cells more susceptible to the DNA-damaging effects of other cytotoxic drugs. nih.gov
Addressing Challenges in Specificity and Off-Target Effects
A significant hurdle in the development of kinase inhibitors, a class of drugs to which many purine analogs belong, is achieving high specificity for the target kinase. Off-target effects, resulting from the inhibition of other kinases, can lead to unwanted side effects. researchgate.net
Future research will need to focus on:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of target kinases to design inhibitors that fit precisely into the ATP-binding site, thereby minimizing interactions with other kinases.
Computational Modeling: Employing molecular docking and other computational techniques to predict the binding affinity of new derivatives for a panel of kinases, allowing for the early identification of potential off-target interactions. researchgate.net
Fragment-Based Screening: Identifying small molecular fragments that bind to specific regions of the target kinase and then growing or linking these fragments to create highly selective inhibitors.
Allosteric Inhibition: Designing inhibitors that bind to sites on the kinase other than the highly conserved ATP-binding pocket, which can lead to greater selectivity.
By improving the specificity of this compound derivatives, it will be possible to develop safer and more effective therapeutic agents.
Expanding Therapeutic Applications Beyond Current Indications
While purine analogs have been extensively studied for their anticancer and antiviral properties, the versatile chemistry of this compound opens the door to exploring a wider range of therapeutic applications. chemicalbook.comd-nb.infogoogle.comgoogle.com
Potential new indications include:
Neurodegenerative Diseases: Some purine derivatives have shown potential in the treatment of neurodegenerative disorders. google.com
Inflammatory and Autoimmune Diseases: The immunosuppressive properties of purine analogs suggest their potential use in treating conditions like rheumatoid arthritis and lupus. google.com
Parasitic Diseases: The unique biochemistry of parasites could be exploited by designing purine analogs that selectively inhibit essential parasite enzymes.
The synthesis of 2,6,9-trisubstituted purine derivatives has been explored for their potential as antiproliferative agents in the treatment of disorders like cancer and psoriasis. google.comgoogle.com Continued exploration of the vast chemical space accessible from this compound, coupled with innovative screening strategies, will undoubtedly uncover new therapeutic opportunities.
Q & A
Q. What are the common synthetic routes for 6-chloro-2-fluoropurine, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu alkylation. For example, alkylation with isopropanol under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) yields 6-chloro-2-fluoro-9-isopropylpurine with regioselectivity at the 6-position . Another method involves reacting this compound with amines (e.g., 4-methoxybenzylamine) in anhydrous THF under reflux, achieving yields of 75–79% after precipitation with methanol/water . Key factors include solvent choice (e.g., THF for SNAr), temperature (reflux for completion), and stoichiometric control of reagents.
Q. Why does regioselectivity favor substitution at the C-6 position over C-2 in SNAr reactions?
- Methodological Answer : The electronic bias of the purine ring dictates regioselectivity. Despite the expectation that fluorine (a better leaving group) at C-2 might react first, the electron-deficient C-6 position undergoes faster SNAr due to resonance stabilization of the transition state. This is confirmed by experiments showing C-6 substitution precedes C-2 modifications, even with fluoride leaving groups . Researchers must prioritize C-6 functionalization before addressing C-2 to avoid side products.
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodological Answer : Precipitation using methanol/water mixtures (e.g., 4 mL MeOH and 30 mL H₂O) is a standard method, yielding >75% pure product as a white powder . For further purification, column chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization in polar aprotic solvents (e.g., DMSO) is recommended. Characterization via ¹H/¹³C/¹⁹F NMR and comparison with literature data (e.g., ¹³C NMR δ 160.4 ppm for C-2 fluorine coupling) ensures structural integrity .
Q. How is this compound applied in nucleoside analog synthesis?
- Methodological Answer : The compound serves as a precursor for antiviral and anticancer agents. For example, transglycosylation with thermostable nucleoside phosphorylases (e.g., PyNP and PNP) converts it into riboside/deoxyriboside analogs, which inhibit HIV-1 and cyclin-dependent kinases (CDKs) . Researchers should optimize enzyme activity (e.g., pH 7.5, 45°C) and sugar donor ratios (e.g., uridine/thymidine) to enhance regioselective glycosylation .
Advanced Research Questions
Q. What mechanistic insights explain unexpected regioselectivity in this compound reactions?
Q. How should researchers address contradictory NMR data in this compound characterization?
- Methodological Answer : ¹³C-¹⁹F coupling in NMR spectra may remain unresolved due to peak broadening, as observed in DMSO-d₆ at 125 MHz . To mitigate this, use higher-field instruments (≥500 MHz) or heteronuclear correlation spectroscopy (HSQC). Cross-validate with mass spectrometry (HRMS-ESI) and elemental analysis to confirm molecular formulas.
Q. What strategies optimize reaction scalability for this compound derivatives?
- Methodological Answer : Design-of-experiments (DOE) approaches can identify critical variables (e.g., reagent stoichiometry, solvent volume). For example, scaling SNAr reactions from 0.3 g to 2 g requires proportional adjustments in THF volume (8 mL/mmol) and controlled dropwise addition to prevent exothermic side reactions . Continuous-flow reactors may enhance heat dissipation and yield consistency.
Q. How do solvent and temperature affect the stability of this compound intermediates?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates by solvating the transition state, while protic solvents (e.g., MeOH) risk hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, suggesting reactions should stay below 100°C . Monitor reaction progress via TLC (Rf = 0.53 in 10% MeOH/CH₂Cl₂) to avoid over-degradation .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : Matrix interference (e.g., proteins in cell lysates) complicates HPLC-UV quantification. Use solid-phase extraction (C18 columns) with acetonitrile/water gradients (5–95%) for cleanup. LC-MS/MS with deuterated internal standards (e.g., d2-6-chloro-2-fluoropurine) improves sensitivity (LOQ < 1 ng/mL) .
Q. Can computational modeling predict the bioactivity of novel this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
